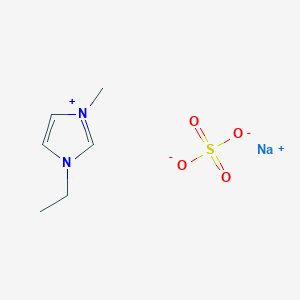![molecular formula C32H48S2Sn2 B8234030 (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)](/img/structure/B8234030.png)
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)
Descripción general
Descripción
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) is a useful research compound. Its molecular formula is C32H48S2Sn2 and its molecular weight is 734.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photovoltaic Applications
The compound is used in the synthesis of copolymers for photovoltaic applications. For instance, naphtho[1,2-b:5,6-b']dithiophene-based copolymers have been designed and synthesized for use in polymer solar cells (PSCs). These copolymers exhibit notable thermal stability, optical and electrochemical properties, and photovoltaic characteristics, with power conversion efficiencies (PCEs) ranging from 1.1 to 2.1% under certain illumination conditions (Badgujar et al., 2015).
Electrochromic Materials
The compound plays a role in the development of electrochromic materials. It is utilized in the synthesis of polymers with significant optical, electrochemical, and electrochromic properties. For example, a study demonstrated that films made from these polymers could switch between different colors and displayed high transmittance changes, fast switching speed, and superior cycle stability (Xu et al., 2018).
Organic Electronics
Another application area is in the field of organic electronics. The compound contributes to the synthesis of semiconducting polymers with varying electronic properties. These polymers have been shown to exhibit air-stable electron transport, serving as materials for field-effect transistors (FETs) (Nakano et al., 2015).
Solar Cell Efficiency
The compound is integral in the synthesis of materials that enhance solar cell efficiency. Research has shown that small molecules utilizing the naphthodithiophene core exhibit improved hole mobility and power conversion efficiencies in solar cells (Loser et al., 2012).
Propiedades
IUPAC Name |
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30S2.6CH3.2Sn/c1-3-5-7-9-11-19-17-23-24(25-21(19)13-15-27-25)18-20(12-10-8-6-4-2)22-14-16-28-26(22)23;;;;;;;;/h13-14,17-18H,3-12H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDAKWPDYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCC)C4=C1C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)

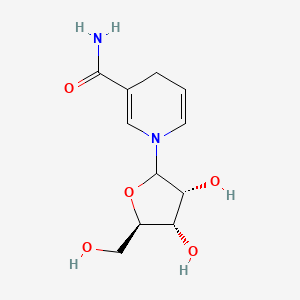
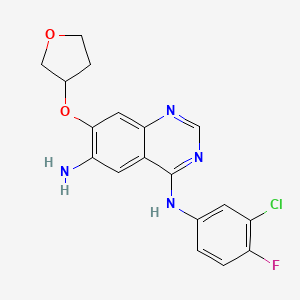
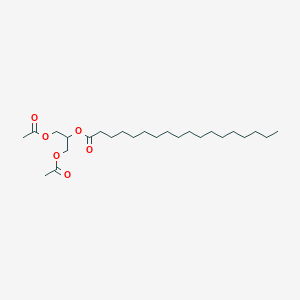
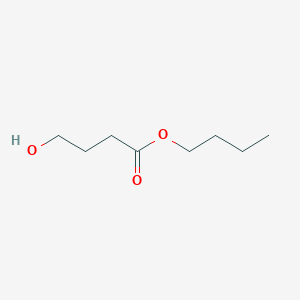

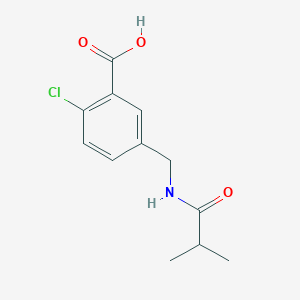
![(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8233991.png)


![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)
